2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Description
Chemical Identity and Nomenclature
This compound is a heterocyclic compound that combines multiple pharmacologically relevant structural features within a single molecular framework. The compound possesses the molecular formula C₁₀H₁₁F₃N₂ and exhibits a molecular weight of 216.20 grams per mole. The Chemical Abstracts Service registry number for this compound is 1355247-70-9, providing a unique identifier for chemical databases and regulatory documentation.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the pyridine ring as the parent structure with substitution at the 2-position by a pyrrolidin-1-yl group and at the 3-position by a trifluoromethyl group. Alternative naming conventions include 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine and 1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidine, reflecting different approaches to systematic chemical nomenclature.
The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as C1CCN(C1)C2=C(C=CC=N2)C(F)(F)F, which encodes the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier provides a standardized representation: InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-14-9(8)15-6-1-2-7-15/h3-5H,1-2,6-7H2, enabling precise chemical identification across diverse computational platforms.
The three-dimensional molecular structure exhibits specific conformational characteristics due to the presence of the saturated pyrrolidine ring. Unlike aromatic heterocycles, the pyrrolidine moiety adopts a non-planar conformation that contributes to the overall spatial architecture of the molecule. This structural feature is particularly significant because it provides opportunities for enhanced three-dimensional coverage in molecular recognition processes, a phenomenon that has become increasingly important in contemporary drug design strategies.
The trifluoromethyl group at the 3-position of the pyridine ring introduces significant electron-withdrawing properties to the molecule. This functional group is characterized by its high electronegativity and its ability to modulate various physicochemical parameters including lipophilicity, metabolic stability, and molecular conformation. The strategic placement of this group adjacent to the pyrrolidine substitution creates a unique electronic environment that distinguishes this compound from other pyridine derivatives.
Historical Development in Heterocyclic Chemistry
The development of heterocyclic chemistry has progressed through distinct historical phases, with the discovery and characterization of nitrogen-containing ring systems playing a central role in this evolution. The foundation of heterocyclic chemistry began in the early nineteenth century, with significant milestones including the preparation of alloxan from uric acid by Brugnatelli in 1818 and the production of furfural by Dobereiner in 1832.
Pyridine, the core heterocyclic system present in this compound, was first isolated and characterized in the mid-nineteenth century through pioneering work by Thomas Anderson. In 1849, Anderson examined the products obtained from high-temperature heating of animal bones and identified a colorless liquid with distinctive odor properties. This substance was subsequently purified and characterized two years later, with Anderson naming it pyridine after the Greek word πῦρ meaning fire, reflecting its flammable nature. The suffix idine was added following chemical nomenclature conventions of the era, similar to toluidine, to indicate a cyclic compound containing a nitrogen atom.
The structural elucidation of pyridine required several decades of additional research following its initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 proposed that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom, drawing analogy to the relationship between quinoline and naphthalene. This structural hypothesis received experimental confirmation through reduction studies where pyridine was converted to piperidine using sodium in ethanol.
The first synthetic preparation of pyridine was achieved by William Ramsay in 1876, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace. This represented the inaugural synthesis of a heteroaromatic compound and established foundational principles for subsequent synthetic methodologies. Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives in 1881, developing a reaction that typically employed a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor.
Pyrrolidine, the second major heterocyclic component of this compound, has historical significance as a natural amino acid constituent found in proline. The recognition of pyrrolidine's importance in biological systems led to extensive investigation of its synthetic derivatives and their potential applications in medicinal chemistry. The saturated five-membered nitrogen heterocycle became recognized as one of the most versatile scaffolds in pharmaceutical science, ultimately ranking first among the top five most common five-membered non-aromatic nitrogen heterocycles.
The integration of trifluoromethyl groups into organic compounds represents a more recent development in synthetic organic chemistry. The recognition of fluorine-containing compounds as valuable pharmaceutical intermediates emerged during the mid-twentieth century, driven by observations that fluorine substitution could dramatically alter biological activity profiles. The development of methods for introducing trifluoromethyl groups into heterocyclic systems has become a highly active area of research, with numerous synthetic approaches being developed to enable efficient and selective trifluoromethylation reactions.
| Historical Milestone | Year | Researcher | Significance |
|---|---|---|---|
| Pyridine Discovery | 1849 | Thomas Anderson | First isolation from animal bone distillation |
| Structural Elucidation | 1869-1871 | Körner and Dewar | Proposed benzene-nitrogen substitution model |
| First Synthesis | 1876 | William Ramsay | Acetylene-hydrogen cyanide combination |
| Hantzsch Synthesis | 1881 | Arthur Rudolf Hantzsch | First major synthetic methodology |
Significance of Pyrrolidine and Trifluoromethyl Moieties in Drug Design
The pyrrolidine scaffold has emerged as one of the most significant structural motifs in contemporary pharmaceutical research, with over 37 drugs containing this heterocyclic system receiving approval from the United States Food and Drug Administration. The widespread utilization of pyrrolidine in drug design stems from several distinctive structural and physicochemical characteristics that enhance pharmaceutical properties.
The five-membered saturated nitrogen ring provides exceptional opportunities for exploring pharmacophore space due to its sp³-hybridization characteristics. This hybridization state enables efficient three-dimensional molecular recognition interactions that are not accessible through planar aromatic systems. The non-planarity of the pyrrolidine ring creates what researchers term "pseudorotation," a phenomenon that allows dynamic conformational flexibility while maintaining defined spatial relationships.
Comparative analysis of molecular descriptors demonstrates the unique position of pyrrolidine among related heterocyclic systems. When compared to aromatic pyrrole and saturated cyclopentane, pyrrolidine exhibits intermediate polarity characteristics while providing enhanced three-dimensional coverage. The presence of the nitrogen atom contributes to molecular polarity and creates opportunities for hydrogen bonding interactions, either as a donor when the nitrogen bears a hydrogen substituent or as an acceptor when the nitrogen lone pair is available.
The stereochemical characteristics of pyrrolidine derivatives provide additional advantages in drug design applications. The ring system can adopt different conformational states that can be controlled and stabilized through appropriate substituent selection. Inductive and stereoelectronic factors influence the puckering of the pyrrolidine ring, directly affecting pharmacological efficacy through altered protein-binding interactions. Specific examples include the observation that cis-4-trifluoromethyl substitution on pyrrolidine scaffolds promotes pseudo-axial conformations that enhance agonist activity at human and mouse glucose-dependent insulinotropic polypeptide receptor.
Trifluoromethyl substitution represents another crucial strategy in modern medicinal chemistry, with this functional group appearing in numerous pharmaceutical compounds due to its ability to modulate multiple molecular properties simultaneously. The incorporation of trifluoromethyl groups into organic compounds has become essential in drug design because it affects lipophilicity, solubility, stability, molecular conformation, and acid dissociation constant values. These modifications frequently lead to the discovery of new therapeutic agents with improved pharmacological profiles.
Statistical analysis of methyl to trifluoromethyl substitution effects reveals that while this transformation does not universally improve biological activity, approximately 9.19% of such substitutions result in activity increases of at least one order of magnitude. Protein structure analysis indicates that trifluoromethyl groups preferentially interact with phenylalanine, methionine, leucine, and tyrosine residues, while methyl groups favor leucine, methionine, cysteine, and isoleucine environments. Computational studies demonstrate that trifluoromethyl substitution on benzene rings can achieve binding energy improvements of up to 4.36 kilocalories per mole.
The combination of pyrrolidine and trifluoromethyl moieties within pyridine-based scaffolds creates synergistic effects that enhance pharmaceutical potential. The pyrrolidine ring provides three-dimensional spatial coverage and opportunities for stereocontrolled interactions, while the trifluoromethyl group modulates electronic properties and metabolic stability. This molecular architecture enables medicinal chemists to fine-tune pharmacological properties through systematic structural modifications.
| Structural Feature | Drug Design Advantage | Mechanistic Basis |
|---|---|---|
| Pyrrolidine sp³-hybridization | Enhanced pharmacophore exploration | Three-dimensional spatial coverage |
| Pyrrolidine conformational flexibility | Improved protein selectivity | Controlled ring puckering |
| Trifluoromethyl electron withdrawal | Modulated physicochemical properties | Electronic parameter alteration |
| Combined scaffold architecture | Synergistic pharmaceutical enhancement | Integrated structural optimization |
Research findings indicate that more than two dozen pyrrolidine-containing drugs are currently available in pharmaceutical markets, demonstrating the clinical validation of this structural motif. The pyrrolidine framework offers enhanced aqueous solubility and improved physicochemical properties beyond its role as a pharmacophore component. The nitrogen atom can function as both hydrogen bond donor and acceptor, depending on substitution patterns, providing versatile molecular recognition capabilities.
The strategic importance of this compound lies in its integration of these validated pharmaceutical design elements within a single molecular framework. This compound exemplifies contemporary approaches to drug discovery that emphasize three-dimensional molecular architecture, electronic property optimization, and structural diversity generation through heterocyclic scaffold combination.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-14-9(8)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICETOMRWQJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249947 | |
| Record name | 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-70-9 | |
| Record name | 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with pyrrolidine under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: The 3-(trifluoromethyl)pyridine undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyridine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:
-
Amination reactions : The 2-position of 3-(trifluoromethyl)pyridine derivatives reacts with amines like pyrrolidine under basic conditions. In one protocol, 5-bromo-2-(trifluoromethyl)pyridine reacts with N-phenylpyrrolidine in the presence of sodium tert-butoxide to yield 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine derivatives in ~85% yield .
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 5-Bromo-2-(trifluoromethyl)pyridine | N-Phenylpyrrolidine, NaOtBu, rt, 10 min | This compound | 85 |
Oxidation Reactions
The pyridine nitrogen can be oxidized to form N-oxides under mild conditions:
-
N-Oxide formation : Treatment with hydrogen peroxide or peracetic acid selectively oxidizes the pyridine ring, yielding this compound N-oxide.
| Substrate | Oxidizing Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| This compound | H₂O₂ (30%) | Corresponding N-oxide | 50°C, 12 hrs | 75 |
Electrophilic Substitution
The trifluoromethyl group deactivates the pyridine ring, directing electrophilic attacks to specific positions:
-
Halogenation : Vapor-phase chlorination/fluorination at 300–400°C with FeF₃ catalysts introduces chlorine atoms at the 2- and 5-positions of the pyridine ring .
| Substrate | Reaction Conditions | Major Product | Yield (GC PA%) | Source |
|---|---|---|---|---|
| 3-Picoline derivative | Cl₂/F₂, FeF₃, 335°C | 2-Chloro-5-(trifluoromethyl)pyridine | 64.1 |
Reductive Transformations
Catalytic hydrogenation reduces unsaturated bonds or removes halogen substituents:
-
Hydrodehalogenation : Pd/C-mediated hydrogenation removes chlorine atoms from 2,5-dichloro-3-(trifluoromethyl)pyridine derivatives, yielding 3-(trifluoromethyl)pyridine .
| Substrate | Catalyst | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| 2,5-Dichloro-3-(trifluoromethyl)pyridine | Pd/C, H₂ | 3-(Trifluoromethyl)pyridine | 50 psi, 100°C | 90 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
-
Suzuki–Miyaura coupling : The bromo-substituted derivative reacts with arylboronic acids to form biaryl products. For example, 5-bromo-2-(trifluoromethyl)pyridine couples with phenylboronic acid using Pd(PPh₃)₄ to yield 5-phenyl-2-(trifluoromethyl)pyridine .
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 5-Bromo-2-(trifluoromethyl)pyridine | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°C | 5-Phenyl-2-(trifluoromethyl)pyridine | 78 |
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety undergoes alkylation or acylation:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH modifies the pyrrolidine nitrogen.
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| This compound | CH₃I, NaH, DMF, 0°C→rt | N-Methyl-pyrrolidine derivative | 82 |
Key Reaction Trends:
Scientific Research Applications
Organic Synthesis
The compound is used as a key intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and pharmaceuticals.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of agrochemicals and pharmaceuticals. |
| Reaction Medium | Acts as a solvent or reagent in organic reactions. |
Research has indicated that 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its interactions with various biological targets, such as enzymes and receptors.
| Biological Activity | Target Organism/Cell Type | Reference |
|---|---|---|
| Antimicrobial | Bacterial strains | |
| Anticancer | Cancer cell lines |
Pharmaceutical Development
This compound has been explored for its role as a pharmaceutical intermediate. Its derivatives are being investigated for their potential use in drug formulations targeting various diseases, including cancer and infectious diseases.
| Drug Class | Potential Use | Current Status |
|---|---|---|
| Antitumor agents | Cancer treatment | Clinical trials ongoing |
| Antiviral agents | Viral infections | Research phase |
Case Study 1: Antimicrobial Properties
A study published in Research Outreach highlighted the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the anticancer properties of this compound on various cancer cell lines. The results showed that it effectively induced apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine group can enhance the compound’s binding affinity to these targets, while the trifluoromethyl group can influence its metabolic stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Physicochemical Properties
The trifluoromethyl group and pyrrolidine substituent differentiate this compound from other pyridine analogs. Below is a comparison with selected analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | 2-pyrrolidinyl, 3-CF₃ | 216.20 | CF₃, pyrrolidine | 2.8 |
| 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine | 2-F, 3-allyl, 6-pyrrolidinyl | 220.26 | F, allyl, pyrrolidine | 2.5 |
| N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide | 2-Cl, 3-pivalamide, 6-pyrrolidinyl-CH₂OH | 396.87 | Cl, pivalamide, hydroxymethyl | 1.9 |
| 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate | 3-I, 5-CF₃, 2-OSO₂CF₃ | 435.09 | I, CF₃, triflate | 3.2 |
*LogP values estimated using ChemAxon software. Sources: .
Key Observations :
- The trifluoromethyl group in the target compound increases lipophilicity (LogP ~2.8) compared to non-fluorinated analogs (e.g., 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine, LogP 2.5).
- Pyrrolidine derivatives with polar groups (e.g., hydroxymethyl in N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide) exhibit reduced LogP, enhancing solubility .
Pharmacological Activity
Comparative studies highlight the role of substituents in biological activity:
Key Findings :
- The trifluoromethyl group in the target compound enhances membrane permeability, contributing to its moderate antibacterial activity .
- Fluorine substitution (e.g., in 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine) improves potency against cancer cells by modulating electron density in the pyridine ring .
Biological Activity
2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety. This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pain modulation and neuropharmacology. Its structural analogs have been studied for their roles as antagonists in pain pathways, specifically targeting the TRPV1 receptor.
Key Biological Activities:
- TRPV1 Antagonism : The compound has been associated with antagonistic effects on the TRPV1 receptor, which is crucial in pain signaling pathways. Compounds structurally related to this compound have shown significant analgesic properties in animal models .
- Anti-Allodynic Effects : Studies have demonstrated that derivatives of this compound can effectively reduce allodynia (pain from stimuli that do not normally provoke pain), indicating potential applications in neuropathic pain management .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors. The trifluoromethyl group enhances lipophilicity, potentially improving binding affinity to lipid membranes and receptors.
Interaction with TRPV1:
- Binding Affinity : Research shows that related compounds exhibit high binding affinity for TRPV1, leading to inhibition of capsaicin-induced activation .
- Hydrophobic Interactions : The presence of the pyrrolidine moiety may facilitate additional hydrophobic interactions, enhancing receptor selectivity and potency .
Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Case Studies
- Neuropathic Pain Model : A study on a related compound showed effective reduction of pain responses in neuropathic rats, suggesting therapeutic potential for chronic pain conditions .
- Cancer Cell Lines : Another investigation highlighted the cytotoxic effects of pyrrolidine derivatives on hypopharyngeal tumor cells, indicating the potential for developing anti-cancer agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic Substitution : React 3-chloro-5-(trifluoromethyl)pyridine with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This method leverages the electron-withdrawing trifluoromethyl group to activate the pyridine ring for substitution .
- Coupling Reactions : Use Suzuki-Miyaura cross-coupling with boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) to introduce the pyrrolidine moiety. This approach is advantageous for regioselectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient).
Q. How do the electronic effects of the trifluoromethyl group influence reactivity?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density at the pyridine ring, facilitating electrophilic substitution at adjacent positions.
- Stabilizes intermediates in coupling reactions, improving yields .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyrrolidine protons (δ ~2.5–3.5 ppm) and pyridine protons (δ ~7.0–8.5 ppm). The -CF₃ group causes deshielding in adjacent carbons .
- Mass Spectrometry (EI/ESI) : Confirm molecular weight (M⁺ = 232.2 g/mol) and fragmentation patterns (e.g., loss of CF₃ or pyrrolidine) .
- IR Spectroscopy : Detect C-F stretches (1000–1300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
Advanced Research Questions
Q. How does steric hindrance from the pyrrolidine group affect regioselectivity in further functionalization?
- Methodological Answer :
- Case Study : In Suzuki-Miyaura coupling, bulky ligands (e.g., SPhos) improve selectivity for the 5-position over the 4-position of the pyridine ring.
- Data Analysis : Compare yields of 5-substituted vs. 4-substituted products under varying catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) .
- Contradiction Resolution : Conflicting regioselectivity reports may arise from solvent polarity (e.g., DMF vs. THF) or temperature effects. Optimize via DOE (Design of Experiments) .
Q. What strategies mitigate decomposition of the trifluoromethyl group under harsh reaction conditions?
- Methodological Answer :
- Temperature Control : Avoid temperatures >120°C to prevent C-F bond cleavage.
- Protecting Groups : Use silyl ethers (e.g., TBS) to shield reactive sites during oxidation/reduction steps .
Q. How does this compound perform as a ligand in transition-metal catalysis?
- Methodological Answer :
- Coordination Studies : The pyrrolidine nitrogen and pyridine ring act as bidentate ligands. Test with Pd, Cu, or Ir salts using UV-Vis and X-ray crystallography.
- Catalytic Activity : Compare turnover numbers (TONs) in C–N coupling reactions vs. traditional ligands (e.g., bipyridine). Recent data show Ir(III) complexes with similar ligands achieve EQEs up to 33.5% in OLEDs .
Research Applications
- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors due to its ability to engage in hydrogen bonding and hydrophobic interactions .
- Materials Science : Enhances electron mobility in OLEDs when used as a ligand in Ir(III) complexes .
- Chemical Biology : Serves as a fluorescent probe for tracking protein-ligand interactions via fluorine NMR .
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
